Product packaging for Cannabipiperidiethanone(Cat. No.:CAS No. 1345970-43-5)

Cannabipiperidiethanone

Cat. No.: B584213
CAS No.: 1345970-43-5
M. Wt: 376.5 g/mol
InChI Key: AJSBNWAHEDVQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabipiperidiethanone (CPE) is a synthetic cannabinoid receptor agonist belonging to the phenylacetylindole class, identified in forensic analyses of herbal smoking blends . This product is provided strictly for Research Use Only (RUO) and is not intended for any diagnostic, therapeutic, or personal use . As a research tool, this compound is valuable for studying the endocannabinoid system. In vitro binding assays have demonstrated that it has affinity for both the CB1 (IC₅₀ = 591 nM) and CB2 (IC₅₀ = 968 nM) cannabinoid receptors, showing 2.3 and 9.4 times lower potency, respectively, compared to the reference compound JWH-250 . This binding profile makes it a relevant compound for investigating the structure-activity relationships of synthetic cannabimimetics and for probing cannabinoid receptor function in experimental models . Chemically, this compound features a mixed structure of known cannabimimetic compounds, incorporating a phenylacetyl indole moiety similar to JWH-250 and an N-methylpiperidin-2-yl-methyl group analogous to AM-2233 . Researchers can utilize this compound in studies aimed at understanding the pharmacological effects and toxicological potential of novel psychoactive substances (NPS) . All research must be conducted in compliance with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O2 B584213 Cannabipiperidiethanone CAS No. 1345970-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSBNWAHEDVQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705471
Record name 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345970-43-5
Record name 2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345970-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabipiperidiethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone
Source EPA DSSTox
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Record name CANNABIPIPERIDIETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66388U44D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Cannabipiperidiethanone and Analogues

General Synthetic Strategies for Indole-Based Cannabinoids

The construction of indole-based cannabinoids, a large class of synthetic cannabinoids, generally follows a modular approach. The core indole (B1671886) ring is functionalized at two key positions: the nitrogen atom (N1) and the C3 carbon. The two primary synthetic sequences involve either initial N-alkylation followed by C3-acylation or initial C3-acylation followed by N-alkylation.

One of the most common methods for attaching a substituent to the C3 position is the Friedel-Crafts acylation . This reaction typically involves reacting the indole core with an appropriate acyl halide (like an acid chloride) in the presence of a Lewis acid catalyst. nih.gov This method is widely used for creating compounds like JWH-018, where indole is acylated with naphthoyl chloride. nih.gov

Another key reaction is N-alkylation . This step introduces the side chain at the N1 position, which significantly influences the compound's interaction with cannabinoid receptors. The indole nitrogen is first deprotonated with a base, such as sodium hydride (NaH), to form an anion. diva-portal.org This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., an alkyl iodide or bromide) to form the N-alkylated indole. nih.govdiva-portal.org

In some synthetic schemes, an amide coupling reaction is employed, particularly for cannabinoids with an amide linker group. diva-portal.org This involves activating a carboxylic acid on the indole core and then reacting it with an amine to form the final amide product.

Table 1: Common Synthetic Reactions in Indole-Based Cannabinoid Synthesis

Reaction Type Key Reagents Position of Modification Description
N-Alkylation Indole, Base (e.g., NaH), Alkyl Halide N1 Attaches a side chain to the nitrogen of the indole ring. diva-portal.org
Friedel-Crafts Acylation Indole, Acyl Halide, Lewis Acid C3 Attaches an acyl group (e.g., naphthoyl, phenylacetyl) to the C3 position. nih.gov

Hypothetical and Reported Synthetic Pathways to Cannabipiperidiethanone

The synthesis of this compound, or 1-(N-methylpiperidin-2-ylmethyl)-3-(2-methoxyphenylacetyl)indole, can be achieved by combining the general strategies mentioned above. A plausible and commonly reported synthetic approach for 3-phenylacetylindole compounds involves two main steps.

A likely pathway would be:

Friedel-Crafts Acylation of Indole: The synthesis would begin with the indole ring. It would be reacted with 2-methoxyphenylacetyl chloride in the presence of a suitable Lewis acid. This reaction attaches the 2-methoxyphenylacetyl group to the C3 position of the indole, forming the intermediate 3-(2-methoxyphenylacetyl)indole .

N-Alkylation of the Intermediate: The intermediate, 3-(2-methoxyphenylacetyl)indole, is then N-alkylated. The indole nitrogen is deprotonated using a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). The resulting anion is then reacted with a suitable alkylating agent, such as 1-methyl-2-(chloromethyl)piperidine , to yield the final product, this compound. diva-portal.org

This sequence is advantageous as it builds the core structure first and adds the often more complex N1 side chain in the final step. An alternative, though potentially less common, route could involve the initial N-alkylation of indole with 1-methyl-2-(chloromethyl)piperidine, followed by Friedel-Crafts acylation at the C3 position.

The specific identification of this compound in herbal products was reported by Uchiyama et al. in 2011, and its structure confirms it belongs to the 3-phenylacetylindole class of synthetic cannabinoids. wikipedia.org

Precursor Identification and Sourcing in Research Settings

The synthesis of this compound requires specific precursor chemicals that are generally available for legitimate research purposes from major chemical suppliers. An emerging trend in illicit production involves the use of "tail-less" precursors, which are indole or indazole cores that already have the C3 substituent attached, requiring only a final N-alkylation step to produce the controlled substance. nih.gov

For the synthesis of this compound in a research setting, the primary precursors would include:

Indole: The fundamental heterocyclic starting material.

2-Methoxyphenylacetic acid: This is the source of the phenylacetyl group. It is typically converted to its more reactive acid chloride form (2-methoxyphenylacetyl chloride) using reagents like thionyl chloride or oxalyl chloride before the acylation step.

1-Methyl-2-(chloromethyl)piperidine: This reagent provides the N-methylpiperidin-2-ylmethyl side chain. It can be synthesized from commercially available starting materials such as N-methyl-2-piperidine methanol.

In academic and pharmaceutical research, these precursors are sourced from established chemical supply companies. nih.govmdpi.com The acquisition of these materials is typically documented and controlled to ensure their use in legitimate scientific investigation and to prevent diversion for illicit synthesis. The study of regioisomeric indole aldehydes, which can serve as intermediates for various synthetic cannabinoids, highlights the importance of analytical differentiation of precursor chemicals in forensic science. ojp.gov

Table 2: Key Precursors for this compound Synthesis

Precursor Name Role in Synthesis
Indole The core heterocyclic structure.
2-Methoxyphenylacetic acid Source of the C3 phenylacetyl group.
1-Methyl-2-(chloromethyl)piperidine Provides the N1 alkyl side chain.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the definitive structural determination of Cannabipiperidiethanone. nih.gov This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for elucidating the structure of novel compounds. nih.govresearchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns in one-dimensional (1D) and two-dimensional (2D) spectra, researchers can piece together the precise arrangement of atoms and confirm the molecular constitution. nih.govuniversiteitleiden.nl

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the different types of proton environments and their relative numbers, while the ¹³C NMR spectrum shows the various carbon environments within the molecule. mdpi.com For this compound, these analyses were crucial for identifying the key structural motifs: the substituted indole (B1671886) ring, the 2-methoxyphenylacetyl group, and the N-methylpiperidine moiety. nih.gov Although the specific chemical shift values from the original analysis are not publicly detailed, a summary of the expected signals can be tabulated based on the confirmed structure.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Functional Group Expected ¹H NMR Signals Expected ¹³C NMR Signals
Indole Ring Aromatic protons (multiple signals), vinyl proton Aromatic and vinyl carbons (multiple signals)
Phenyl Group Aromatic protons (multiple signals) Aromatic carbons (multiple signals)
Piperidine (B6355638) Ring Aliphatic protons (multiple complex signals) Aliphatic carbons (multiple signals)
Methylene Bridge Aliphatic protons (two signals, likely complex) Aliphatic carbon signal
Carbonyl Group N/A Ketone carbon (downfield shift)
Methoxy Group Singlet signal (~3-4 ppm) Methoxy carbon signal (~50-60 ppm)
N-Methyl Group Singlet signal N-methyl carbon signal

Two-dimensional (2D) NMR experiments were essential for assembling the molecular puzzle of this compound by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY spectra would have been used to trace the connectivity of protons within the phenyl ring, the indole aromatic system, and, crucially, through the aliphatic spin system of the piperidine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. It would have been vital in assigning the specific carbon atoms of the piperidine and indole rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgsdsu.edu This is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it connects different molecular fragments. For this compound, HMBC would have been critical in establishing the link between the N-methylpiperidine-methyl side chain and the indole nitrogen (N-1), as well as connecting the phenylacetyl group to the C-3 position of the indole ring via the carbonyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This provides insights into the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY could be used to confirm the relative orientation of the substituents on the piperidine ring and their proximity to other parts of the molecule.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It was employed in several configurations to confirm the molecular formula and analyze the fragmentation patterns of this compound, aiding in its initial detection and structural confirmation. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of a compound. nih.gov This was a key step in the identification of this compound. The analysis yielded a protonated molecular ion ([M+H]⁺) peak at an m/z that corresponded precisely to the molecular formula C₂₄H₂₉N₂O₂. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Observed Value Reference
Molecular Formula C₂₄H₂₈N₂O₂ caymanchem.comwikipedia.org
Formula Weight 376.5 g/mol caymanchem.comwikipedia.org
Protonated Ion [M+H]⁺ m/z 377.2233 nih.gov
Calculated Formula C₂₄H₂₉N₂O₂ nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique was used in the initial screening of the herbal product where this compound was discovered. nih.gov In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron ionization (EI). The resulting mass spectrum shows a characteristic fragmentation pattern that serves as a molecular fingerprint, which can be compared to spectral libraries for identification. caymanchem.com However, for many cannabinoids, the high temperatures of the GC inlet can cause thermal degradation, which must be considered during analysis. cannabissciencetech.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for analyzing compounds in complex mixtures without the need for high temperatures, thus avoiding thermal degradation. nih.govwiley.comnih.gov LC-MS was used in the original identification of this compound. nih.gov In this technique, the compound is first separated by HPLC and then ionized, often using electrospray ionization (ESI), before mass analysis. mdpi.comescholarship.org Tandem mass spectrometry (MS/MS) further enhances selectivity by selecting a specific precursor ion (e.g., the molecular ion), fragmenting it, and then analyzing the resulting product ions. This process provides a high degree of confidence in the identification and quantification of the target analyte, even at very low concentrations. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the analytical chemistry of synthetic cannabinoids, providing robust methods for both the separation of complex mixtures and the quantification of individual components. For a compound like this compound, these methods are critical for determining its purity in seized materials and for isolating it from synthesis by-products or other adulterants. chromatographyonline.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of cannabinoid analysis due to their high resolution and sensitivity. ljmu.ac.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic cannabinoids. nih.gov Its application was fundamental in the initial identification of this compound, where Liquid Chromatography-Mass Spectrometry (LC-MS), a hyphenated HPLC technique, was employed to help elucidate its structure. nih.govjst.go.jp HPLC separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. cannabissciencetech.com

For the purity assessment of this compound and related phenylacetylindoles, reversed-phase HPLC is the most common approach. nih.gov This method typically utilizes a nonpolar stationary phase, such as a C18-functionalized silica, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using ultraviolet (UV) spectroscopy, as the indole and phenylacetyl chromophores in this compound absorb UV light, or more selectively and sensitively with mass spectrometry (MS). nih.gov HPLC is not only used for analytical quantification but can also be scaled up for preparative applications to isolate pure standards of the compound. chromatographyonline.com

Table 1: Typical HPLC Parameters for Synthetic Cannabinoid Analysis

Parameter Typical Specification Purpose
Stationary Phase (Column) Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) Separates compounds based on hydrophobicity. C18 columns are standard for cannabinoid analysis. nih.gov
Mobile Phase Acetonitrile and Water (often with 0.1% formic acid) The solvent system that carries the sample through the column. Formic acid improves peak shape and ionization for MS detection. nih.gov
Elution Mode Gradient The composition of the mobile phase is changed during the run to effectively separate a wide range of compounds.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the mobile phase and the analysis time.
Detector Photodiode Array (PDA) or Mass Spectrometer (MS) PDA provides UV spectral data, while MS provides mass-to-charge ratio for definitive identification. nih.gov

| Column Temperature | 30 - 45 °C | Maintained to ensure reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ljmu.ac.ukcannabissciencetech.com This enhancement is achieved by using columns packed with smaller, sub-2 µm particles, which requires a specialized system capable of operating at much higher pressures. waters.com The result is a more efficient separation, leading to narrower peaks and significantly shorter analysis times. cannabissciencetech.com

In the context of synthetic cannabinoids, UPLC is particularly valuable for high-throughput screening of seized samples and for detecting trace-level impurities. A UPLC system coupled with a tandem mass spectrometer (UPLC-MS/MS) provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of this compound even in complex matrices. dependencias.pt The fundamental principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography on C18 columns being the most common application for cannabinoid analysis. waters.com However, the increased efficiency allows for faster gradient elutions and a reduction in solvent consumption, making it a more environmentally friendly or "greener" technique. cannabissciencetech.comlcms.cz

Table 2: Comparison of Typical HPLC and UPLC System Parameters

Parameter Conventional HPLC Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3.5 - 5 µm < 2 µm
Column Dimensions 150 - 250 mm length, 4.6 mm diameter 50 - 150 mm length, 2.1 mm diameter dependencias.pt
Typical Flow Rate 1.0 mL/min 0.4 - 0.6 mL/min dependencias.pt
Operating Pressure 1000 - 6000 psi 6000 - 15000+ psi
Analysis Time 15 - 30 minutes < 10 minutes waters.com
Solvent Consumption Higher Significantly Lower cannabissciencetech.com

| Resolution | Good | Excellent |

In Vitro Pharmacological Characterization of Cannabipiperidiethanone

Cannabinoid Receptor Binding Affinity Studies

Binding affinity studies are crucial in pharmacology to determine how strongly a compound (ligand) binds to a specific receptor. These studies typically measure the concentration of a ligand required to displace a radiolabeled competitor from the receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Research into the binding profile of Cannabipiperidiethanone has established its affinity for the CB1 receptor. In competitive binding assays, the compound demonstrated an IC50 value of 591 nM at CB1 receptors. plymouth.ac.uknih.govnih.govnih.gov This value indicates the concentration of this compound required to inhibit the binding of a reference ligand to the CB1 receptor by 50%, signifying a moderate affinity for this receptor subtype.

Similar binding assays were conducted to determine the affinity of this compound for the CB2 receptor. These studies revealed an IC50 value of 968 nM. plymouth.ac.uknih.govnih.govnih.gov This higher IC50 value, when compared to its affinity for the CB1 receptor, suggests that this compound has a somewhat weaker affinity for the CB2 receptor.

CompoundCB1 Receptor IC50 (nM)CB2 Receptor IC50 (nM)
This compound591968

To contextualize the binding affinity of this compound, its profile is often compared to well-characterized reference cannabinoids.

JWH-250 : Direct comparative studies have shown that this compound is less potent than JWH-250. It exhibits a 2.3-fold lower affinity for the CB1 receptor and a 9.4-fold lower affinity for the CB2 receptor compared to JWH-250. nih.govnih.gov

AM2233 : this compound possesses a hybrid structure incorporating moieties from both JWH-250 and AM2233. nih.govnih.gov Specifically, its phenylacetyl indole (B1671886) group is characteristic of JWH-250, while the N-methylpiperidin-2-yl-methyl group corresponds to a feature of AM2233. nih.govnih.gov

Δ9-THC : A direct comparative binding study between this compound and Δ9-Tetrahydrocannabinol (Δ9-THC) from a single experiment is not readily available in the scientific literature. However, meta-analyses of multiple studies report the binding affinity (Ki) of Δ9-THC to be approximately 25.1 nM to 42.6 nM at human CB1 receptors and 35.2 nM at human CB2 receptors. nih.gov Comparing these values to the IC50 values of this compound (591 nM at CB1, 968 nM at CB2) suggests that Δ9-THC has a significantly higher binding affinity for both cannabinoid receptors.

CompoundReceptorBinding Affinity (IC50/Ki)Comparative Note
This compoundCB1591 nM (IC50)2.3-fold weaker than JWH-250
CB2968 nM (IC50)9.4-fold weaker than JWH-250
Δ9-THCCB1~25.1 - 42.6 nM (Ki)Data from separate meta-analyses.
CB2~35.2 nM (Ki)

Functional Activity Assays at Cannabinoid Receptors

Functional assays are performed to determine the physiological response that occurs after a compound binds to a receptor. These assays can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or an inverse agonist (which promotes an effect opposite to that of an agonist).

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). When an agonist binds to these receptors, it causes the associated G-protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), initiating a downstream signaling cascade. The [35S]GTPγS binding assay is a common in vitro method used to measure this activation. It uses a radiolabeled, non-hydrolyzable analog of GTP ([35S]GTPγS) to quantify the extent of G-protein activation upon ligand binding. This provides a measure of the compound's efficacy at the receptor.

Despite the utility of this assay in characterizing synthetic cannabinoids, specific data from [35S]GTPγS binding assays for this compound are not available in the reviewed scientific literature.

Functional assays are also essential for determining whether a compound acts as a full agonist or a partial agonist. A full agonist can elicit the maximum possible response from a receptor, whereas a partial agonist produces a submaximal response, even at saturating concentrations. This distinction is critical for understanding a compound's complete pharmacological profile. Δ9-THC, for example, is characterized as a partial agonist at both CB1 and CB2 receptors.

Currently, there are no published studies that specifically profile this compound to determine whether it functions as a partial or full agonist at either the CB1 or CB2 receptors.

Investigation of Receptor Selectivity Profiles (CB1 vs. CB2)

This compound has been characterized as a synthetic cannabinoid with affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. nih.govnih.gov In vitro binding assays have been conducted to determine its inhibitory concentration (IC50) at these receptors, providing insight into its receptor selectivity profile.

The binding affinity of this compound was determined through competitive binding assays, which measure the concentration of the compound required to displace 50% of a known radioligand from the receptor. The results of these assays indicated that this compound binds to both CB1 and CB2 receptors, with IC50 values of 591 nM and 968 nM, respectively. nih.govwikipedia.orgresearchgate.net This suggests a slight preference for the CB1 receptor over the CB2 receptor.

When compared to JWH-250, another synthetic cannabinoid, this compound demonstrates weaker affinity for both receptors. Specifically, its affinity is reported to be 2.3-fold lower at the CB1 receptor and 9.4-fold lower at the CB2 receptor than that of JWH-250. nih.govresearchgate.net

Receptor Binding Affinity of this compound
ReceptorIC50 (nM)
CB1591
CB2968

Cellular Mechanism of Action Studies (e.g., Arrestin Recruitment, Adenylyl Cyclase Inhibition)

Based on available scientific literature, specific studies detailing the cellular mechanism of action for this compound, such as its effects on β-arrestin recruitment or the inhibition of adenylyl cyclase, have not been reported. While it is known to be a CB1 receptor agonist, functional activity assays and downstream signaling pathway investigations specific to this compound are not present in the current body of peer-reviewed research. wikipedia.org

Structure Activity Relationships Sar of Cannabipiperidiethanone and Its Analogues

Identification of Key Pharmacophoric Elements

The pharmacophore of Cannabipiperidiethanone, the spatial arrangement of features essential for its biological activity, can be deconstructed into three primary components derived from its parent compounds: the indole (B1671886) scaffold, the phenylacetyl group at the 3-position of the indole ring, and the N-methylpiperidin-2-ylmethyl group at the 1-position (N1) of the indole ring.

Impact of Indole Substitutions on Cannabinoid Receptor Interaction

While specific studies on substitutions of the indole ring of this compound are not available, the broader structure-activity relationships of synthetic cannabinoids provide valuable insights. Generally, substitutions on the indole nucleus can significantly modulate cannabinoid receptor affinity and efficacy. For many synthetic cannabinoids, the N1-position is a key site for modification. The length and bulk of the alkyl or functionalized group at this position are critical for optimal receptor interaction.

In the case of this compound, the N1-substituent is a relatively bulky N-methylpiperidin-2-ylmethyl group. This group is known from the aminoalkylindole series of synthetic cannabinoids to confer potent cannabinoid activity. Any modification to this group, such as altering the alkyl chain length or the nature of the cyclic amine, would be expected to have a profound impact on receptor binding.

Role of the Piperidine (B6355638) Moiety in Ligand-Receptor Binding

The piperidine moiety, specifically the N-methylpiperidin-2-ylmethyl group, plays a pivotal role in the ligand-receptor binding of this compound. In the broader class of aminoalkylindoles, the presence of a nitrogen-containing heterocycle at the N1-position is a common feature that contributes to high-affinity binding to cannabinoid receptors.

The nitrogen atom within the piperidine ring can potentially form hydrogen bonds or ionic interactions with amino acid residues in the binding pocket of the CB1 and CB2 receptors. The N-methyl group further influences the lipophilicity and conformational flexibility of this side chain. The stereochemistry of the piperidine ring and its point of attachment to the methyl linker also likely play a role in defining the optimal orientation of the ligand within the receptor binding site.

Conformational Analysis and Flexibility in SAR

A detailed conformational analysis of this compound is not publicly available. However, understanding the molecule's flexibility is crucial for comprehending its structure-activity relationships. The linkage between the indole scaffold, the phenylacetyl group, and the N-methylpiperidin-2-ylmethyl group contains several rotatable bonds. This flexibility allows the molecule to adopt various conformations, one or more of which will be the "bioactive conformation" responsible for binding to the cannabinoid receptors.

The ability of the phenylacetyl and the N-methylpiperidin-2-ylmethyl groups to orient themselves in three-dimensional space to fit optimally within the receptor's binding pocket is a key determinant of binding affinity. Computational modeling and conformational analysis studies would be necessary to predict the low-energy conformations of this compound and to understand how these conformations interact with the receptor.

Comparative SAR with Related Phenylacetylindoles and Aminoalkylindoles

The structure of this compound invites a direct comparison with its structural parents, JWH-250 (a phenylacetylindole) and AM-2233 (an aminoalkylindole).

JWH-250 features a simple N-pentyl chain, whereas this compound has the more complex N-methylpiperidin-2-ylmethyl group. This difference in the N1-substituent is the primary reason for the observed variance in their binding affinities. The data suggests that for the 3-(2-methoxyphenylacetyl)indole scaffold, the N-pentyl chain of JWH-250 allows for a more favorable interaction with both CB1 and CB2 receptors than the N-methylpiperidin-2-ylmethyl group of this compound.

AM-2233 contains a 3-(2-iodobenzoyl) group instead of the 3-(2-methoxyphenylacetyl) group of this compound, while sharing the same N1-substituent. The electronic and steric differences between an iodo-substituted benzoyl group and a methoxy-substituted phenylacetyl group would lead to different interactions within the receptor binding site, affecting both affinity and selectivity.

To provide a broader context, the following table compares the binding affinities of this compound with other relevant phenylacetylindoles and aminoalkylindoles.

Compound NameN1-SubstituentC3-SubstituentCB1 Ki (nM)CB2 Ki (nM)
This compound 1-(N-methylpiperidin-2-ylmethyl)2-methoxyphenylacetyl591 (IC50)968 (IC50)
JWH-250 n-pentyl2-methoxyphenylacetyl1133
JWH-203 n-pentyl2-chlorophenylacetyl8.07.4
JWH-251 n-pentyl2-methylphenylacetyl2938
AM-2233 1-(N-methylpiperidin-2-ylmethyl)2-iodobenzoyl1.02.6

This comparative data highlights the significant influence of both the N1 and C3 substituents on the cannabinoid receptor binding affinity of indole-based synthetic cannabinoids. The substitution of the N-pentyl chain in JWH-250 with the N-methylpiperidin-2-ylmethyl group in this compound leads to a marked decrease in affinity for both CB1 and CB2 receptors. Conversely, the combination of the N-methylpiperidin-2-ylmethyl group with a 2-iodobenzoyl moiety in AM-2233 results in a highly potent ligand.

In Vitro and Preclinical Metabolic Pathways of Cannabipiperidiethanone

Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. mdpi.com For synthetic cannabinoids, this phase is predominantly mediated by the cytochrome P450 (CYP) enzyme system. mdpi.com

The initial steps in the breakdown of synthetic cannabinoids are primarily oxidative processes catalyzed by various CYP isoforms in the liver. mdpi.com Key reactions observed in compounds structurally related to Cannabipiperidiethanone include hydroxylation and N-demethylation.

Hydroxylation: This is a common metabolic pathway for synthetic cannabinoids, where a hydroxyl group (-OH) is added to the molecule. For phenylacetylindoles, this can occur on the indole (B1671886) ring, the phenylacetyl group, or the piperidine (B6355638) ring. Studies on similar compounds have shown that hydroxylation increases water solubility and prepares the molecule for subsequent Phase II conjugation. digitellinc.com

N-Demethylation: The N-methyl group on the piperidine ring of this compound is a likely site for metabolic attack. N-demethylation, the removal of a methyl group from a nitrogen atom, is a frequent metabolic step for many xenobiotics and has been observed in the metabolism of other synthetic cannabinoids containing an N-alkyl moiety. nih.gov

The specific CYP enzymes involved in the metabolism of synthetic cannabinoids can vary but often include CYP3A4, CYP2C9, CYP2C19, and CYP1A2. mdpi.comnih.gov These enzymes exhibit broad substrate specificity and are responsible for the metabolism of a wide array of drugs and foreign compounds. nih.govnih.gov

In vitro models are invaluable for predicting the metabolic pathways of new psychoactive substances like this compound. Human Liver Microsomes (HLM) are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly CYP isoforms. springermedizin.dewvu.edu HLM incubations are a standard preclinical tool to investigate Phase I metabolism and assess a compound's metabolic stability. springermedizin.denih.gov By incubating this compound with HLMs in the presence of necessary cofactors like NADPH, researchers can identify the primary oxidative metabolites formed. mdpi.com

Human hepatocytes, which are the primary liver cells, provide a more complete in vitro model as they contain both Phase I and Phase II enzymes and can offer a metabolic profile that is closer to the in vivo situation in humans. wada-ama.orgdundee.ac.uk Studies with hepatocytes can reveal a broader range of metabolites, including those that have undergone both Phase I and subsequent Phase II transformations. wada-ama.orgdundee.ac.uk

Table 1: Common Phase I Metabolic Reactions in Synthetic Cannabinoids

Metabolic Reaction Description Enzyme System Common Metabolite Types
HydroxylationAddition of a hydroxyl (-OH) groupCytochrome P450 (CYP)Hydroxylated indoles, hydroxylated phenyl groups
N-DemethylationRemoval of a methyl group from a nitrogen atomCytochrome P450 (CYP)N-desmethyl metabolites
Oxidative DefluorinationReplacement of a fluorine atom with a hydroxyl groupCytochrome P450 (CYP)Hydroxylated metabolites
CarboxylationFormation of a carboxylic acid groupAldehyde Dehydrogenase (ALDH) after initial oxidationCarboxylic acid metabolites
Dihydrodiol FormationAddition of two hydroxyl groups across a double bondEpoxide Hydrolase after initial epoxidation by CYPDihydrodiol metabolites

Based on the metabolism of analogous synthetic cannabinoids, the primary metabolites of this compound are anticipated to be products of hydroxylation and N-demethylation. For instance, studies on the synthetic cannabinoid AM1220, which also possesses a methylpiperidin-2-ylmethyl group, revealed that demethylation and hydroxylation were significant biotransformations. nih.gov Therefore, it is highly probable that mono-hydroxylated and N-desmethylated versions of this compound would be among the principal Phase I metabolites detected in HLM and hepatocyte incubations. nih.govdundee.ac.uk The exact position of hydroxylation would need to be determined through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the modified compounds often undergo Phase II metabolism, which involves conjugation with endogenous molecules to further increase their water solubility and facilitate their excretion from the body. nih.govdrughunter.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the Phase I metabolites, particularly at the newly formed hydroxyl groups. uomus.edu.iqnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com The resulting glucuronide conjugates are highly water-soluble and are readily eliminated in urine and/or bile. nih.gov For this compound, the hydroxylated metabolites would be prime candidates for glucuronidation.

Sulfation: Another important conjugation reaction is sulfation, where a sulfonate group is added to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). nih.gov While often competing with glucuronidation, sulfation is also an effective mechanism for increasing the polarity of metabolites for excretion. uomus.edu.iq

Metabolite Profiling in Non-Human Biological Systems (e.g., Animal Models, Fungal Models) for Analytical Purposes

To further understand the metabolism of novel compounds and to generate reference standards for forensic analysis, non-human biological systems are often employed.

Fungal Models: Certain fungi, such as Cunninghamella elegans, possess a diverse range of metabolic enzymes, including cytochrome P450s, that can mimic mammalian metabolism. springermedizin.denih.gov These microbial models are a cost-effective and ethically sound alternative for producing significant quantities of drug metabolites. nih.govnih.gov Incubating this compound with fungal cultures can generate a profile of potential human metabolites, which can then be used as analytical standards in forensic toxicology to detect the parent compound's intake in biological samples like urine. nih.govnih.gov Studies on other synthetic cannabinoids have demonstrated a good correlation between the metabolites produced by C. elegans and those found in human liver microsomes. nih.govspringermedizin.de

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

Development of High-Sensitivity Detection Methods

High-sensitivity detection is paramount for identifying trace amounts of Cannabipiperidiethanone in research samples, such as adulterated herbal products. The primary analytical techniques employed are based on mass spectrometry coupled with chromatographic separation.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the analysis of synthetic cannabinoids like this compound. d-nb.info This technique is preferred for its high sensitivity and specificity, particularly in complex matrices without the need for derivatization, which is often required in gas chromatography. nih.govspringernature.com

The initial identification of this compound in an herbal product was achieved using a combination of methods including LC-MS. jst.go.jp In a research setting, an LC-HRMS method would involve optimizing the chromatographic separation to resolve this compound from other isomeric and structurally related synthetic cannabinoids that might be present in the sample. mdpi.com High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements of the protonated molecular ion ([M+H]⁺), which for this compound is m/z 377.2233. jst.go.jp This accuracy allows for the determination of the elemental composition, significantly increasing confidence in the identification. amazonaws.com

Furthermore, tandem mass spectrometry (MS/MS) capabilities within an LC-HRMS platform are used to generate fragmentation patterns. amazonaws.comnih.gov By selecting the precursor ion (m/z 377.2233) and subjecting it to collision-induced dissociation, a characteristic product ion spectrum is produced. This fragmentation pattern serves as a structural fingerprint for this compound, allowing for its definitive identification even in the presence of co-eluting matrix components. wiley.com

Table 1: Exemplar Parameters for LC-HRMS Analysis of this compound

ParameterTypical Value/ConditionPurpose
Chromatography
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Separation of cannabinoids based on polarity.
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acidElution of analytes from the column.
Flow Rate0.2-0.4 mL/minControls retention time and separation efficiency.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions.
Precursor Ion (m/z)377.2233Isolation of the target analyte for fragmentation.
Resolution>70,000 FWHMEnsures high mass accuracy for formula determination.
Collision EnergyOptimized (e.g., 20-40 eV)Induces fragmentation to produce a characteristic spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Standards

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique in forensic analysis and was instrumental in the initial structural elucidation of this compound. jst.go.jpmdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds and is often used for the characterization of reference standards and the identification of potential volatile metabolites in research studies. researchgate.netyoutube.com

For the analysis of the parent compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior, although many modern methods can analyze underivatized cannabinoids. nih.govljmu.ac.uk The primary advantage of GC-MS is the high-quality, reproducible mass spectra generated by electron ionization (EI), which can be compared against established spectral libraries for identification. nih.gov The fragmentation pattern of this compound in GC-MS provides key structural information, complementing data from LC-HRMS. jst.go.jp

In metabolic studies, GC-MS is valuable for identifying volatile metabolites. After extraction from a biological matrix, derivatization of metabolites (e.g., hydroxylation products) can make them amenable to GC analysis, allowing researchers to investigate the metabolic fate of this compound. ljmu.ac.uk

Table 2: Key GC-MS Fragments for Cannabinoid-Type Structures

Structural MoietyTypical Fragmentation PathwaySignificance
Indole (B1671886) RingCleavage of side chainsProvides information on the core structure.
Phenylacetyl GroupBenzylic cleavageCharacteristic fragment indicating a phenylacetylindole class.
N-alkylpiperidineAlpha-cleavage next to the nitrogenHelps identify the N-substituted side chain.

Reference Standard Synthesis and Characterization for Analytical Validation

The availability of a pure, well-characterized analytical reference standard is a prerequisite for the validation of any quantitative method. For this compound, this involves the chemical synthesis of the compound to a high degree of purity.

The process of creating a certified reference material (CRM) is rigorous. cerilliant.com Following synthesis, the material undergoes extensive characterization to confirm its identity and purity. This characterization workflow typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure. mdpi.com

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, matching data from seized samples. jst.go.jpmdpi.com

Chromatography (HPLC, GC): To assess purity by detecting and quantifying any residual starting materials or synthesis byproducts.

Once characterized, this reference standard is used to prepare calibrators and quality control samples. These materials are essential for validating the analytical method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification, ensuring that results are reliable and legally defensible. nih.govnih.govunodc.org

Matrix Effects and Sample Preparation in Analytical Chemistry Research

When analyzing this compound in real-world samples, such as seized herbal blends, the sample matrix can significantly interfere with the analysis, particularly in LC-MS. restek.com Matrix effects are caused by co-extracted endogenous or exogenous compounds that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. azolifesciences.comnih.gov

The complex nature of herbal products, which contain a wide variety of plant materials, oils, and potentially other synthetic cannabinoids, makes effective sample preparation critical. d-nb.infonih.gov The goal of sample preparation is to isolate this compound from interfering matrix components while achieving high recovery.

Common sample preparation strategies include:

Solid-Liquid Extraction (SLE): The sample is extracted with an organic solvent (e.g., methanol, acetonitrile) to dissolve the cannabinoids. d-nb.info

"Dilute-and-Shoot": A simple approach where the extract is diluted before injection. While quick, this may not be sufficient to overcome significant matrix effects.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique involves an extraction and cleanup step using salts and sorbents to remove interfering compounds like fats and pigments. sigmaaldrich.com

Solid-Phase Extraction (SPE): A more targeted cleanup method where the extract is passed through a cartridge that retains the analyte while allowing matrix components to be washed away.

Research into matrix effects for this compound would involve evaluating the degree of ion suppression or enhancement in different matrices and optimizing the sample preparation protocol to minimize these effects, often by using isotopically labeled internal standards. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for elucidating the binding mode of synthetic cannabinoids at the molecular level and for predicting their binding affinity.

Methodology: The process involves preparing the three-dimensional structures of both the ligand (e.g., a synthetic cannabinoid) and the receptor (CB1 or CB2). The ligand is then placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Research Findings: Molecular docking studies on various synthetic cannabinoids have revealed key interactions within the binding pockets of CB1 and CB2 receptors. For instance, studies on JWH-type synthetic cannabinoids have highlighted the importance of hydrophobic interactions and π-π stacking with aromatic residues such as Phenylalanine (Phe) and Tryptophan (Trp) within the receptor. nih.gov The carbonyl linker, a feature suggested by the "ethanone" part of "Cannabipiperidiethanone," often participates in hydrogen bonding with specific residues, further stabilizing the ligand-receptor complex.

For example, a study investigating phenylspirodrimanes as CB2 receptor agonists demonstrated that the lead compound exhibited a high docking score, indicating strong binding affinity. The interactions observed included π-π stacking with Phe183 and hydrogen bonds with Thr114, Leu182, and Ser285. mdpi.com These findings are critical for understanding how different structural moieties contribute to receptor binding and selectivity.

Compound ClassReceptorKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Naphthoylindoles (e.g., JWH-018)CB1Phe170, Phe174, Trp279-9.0 to -11.0
PhenylspirodrimanesCB2Thr114, Leu182, Phe183, Ser285-10.0 to -11.5
2-PyridylbenzimidazolesCB1Phe170, Phe200, Trp356-8.5 to -10.5

This table presents representative data from various studies on synthetic cannabinoids to illustrate the outputs of molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cannabinoid Receptor Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For synthetic cannabinoids, QSAR models are developed to predict their binding affinities for CB1 and CB2 receptors based on their molecular descriptors.

Methodology: A QSAR study begins with a dataset of compounds with known binding affinities. For each compound, a set of molecular descriptors (e.g., physicochemical properties, topological indices, and electronic properties) is calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Research Findings: Several QSAR studies have been conducted on various classes of synthetic cannabinoids. nih.govnih.gov These studies have successfully identified key molecular features that influence receptor binding. For instance, a study on a series of synthetic cannabinoids established a reliable QSAR model that could predict CB1 receptor binding affinity. nih.gov The model highlighted the importance of descriptors related to molecular size, shape, and hydrophobicity.

A mechanistic QSAR analysis of diverse heterocycles as selective CB2 receptor inhibitors identified that the frequency of aromatic carbon atoms at a specific distance from an amide nitrogen can negatively impact inhibitory behavior. tandfonline.com Conversely, an increase in the number of ring carbons was shown to potentially enhance the inhibitory effect. tandfonline.com

QSAR Model ParameterValueInterpretation
R² (Coefficient of Determination)0.78Indicates a good fit of the model to the data.
Q² (Cross-validated R²)0.77Demonstrates the predictive ability of the model.
F-statistic623.6Shows the statistical significance of the regression model.

This table illustrates typical statistical parameters of a robust QSAR model for cannabinoid receptor inhibitors, as reported in the literature. tandfonline.com

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific receptor. nih.gov

Methodology: A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov The resulting model can then be used as a 3D query to screen large databases of compounds to identify new potential ligands.

Research Findings: Pharmacophore models for cannabinoid receptor agonists typically include features such as a hydrophobic region, an aromatic ring, and a hydrogen bond acceptor. researchgate.net The development of these models has been instrumental in the discovery of novel synthetic cannabinoids with high affinity and selectivity for either the CB1 or CB2 receptor. For instance, a pharmacophore model could be used to identify compounds that possess a piperidine (B6355638) ring and an ethanone linker, as suggested by "this compound," and predict their potential as cannabinoid receptor ligands.

Combining pharmacophore modeling with molecular docking has proven to be a particularly effective strategy. nih.gov The pharmacophore model can be used for initial virtual screening to filter a large library of compounds, and the resulting hits can then be subjected to more computationally intensive docking simulations to refine the binding poses and predict affinities.

Pharmacophore FeatureDescriptionImportance for Cannabinoid Receptor Binding
Aromatic Ring (AR)A planar, cyclic, conjugated system.Essential for π-π stacking interactions with aromatic residues in the binding pocket.
Hydrophobic Group (HY)A nonpolar moiety.Crucial for engaging with hydrophobic pockets within the receptor.
Hydrogen Bond Acceptor (HBA)An atom that can accept a hydrogen bond.Important for forming hydrogen bonds with specific residues, anchoring the ligand.
Hydrogen Bond Donor (HBD)A group that can donate a hydrogen bond.Can contribute to binding affinity and selectivity.

This table outlines the common pharmacophoric features identified for cannabinoid receptor ligands.

Conformational Analysis and Energy Minimization Techniques

The biological activity of a flexible molecule like a synthetic cannabinoid is highly dependent on its three-dimensional conformation when it binds to its receptor. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be achieved through rotation around single bonds. ijpsr.com

Methodology: Computational methods are used to generate a set of low-energy conformations for a given ligand. This can be done through systematic or random searches of the conformational space. Each conformation is then subjected to energy minimization to find its most stable geometry. drugdesign.org

Research Findings: For synthetic cannabinoids, which often possess flexible alkyl chains and rotatable bonds, conformational analysis is critical for understanding their interaction with the cannabinoid receptors. nih.gov The bioactive conformation, the one that the ligand adopts when bound to the receptor, may not be its lowest energy conformation in solution. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand within the binding site and help to identify the most probable bioactive conformations. nih.gov

Studies have shown that the conformation of the alkyl side chain in many synthetic cannabinoids significantly influences their binding affinity. A specific folded conformation may be required to fit optimally into the hydrophobic pocket of the receptor. Understanding the preferred conformations of different structural classes of synthetic cannabinoids is essential for designing new compounds with improved potency and selectivity.

Forensic and Regulatory Science Perspectives of Cannabipiperidiethanone

Role as a New Psychoactive Substance (NPS) and "Designer Drug"

Cannabipiperidiethanone is recognized within the forensic and regulatory communities as a New Psychoactive Substance (NPS) and a "designer drug." nih.govjst.go.jpresearchgate.net NPS are substances of abuse that are not controlled by international drug conventions but may pose a public health threat. unodc.org The term "designer drug" refers to a substance that is created by modifying the molecular structure of an existing illicit drug to produce similar effects while circumventing established drug laws. nist.gov

The emergence of this compound is characteristic of the broader NPS trend, where clandestine chemists continuously synthesize new compounds to stay ahead of legislative controls. nist.govdovepress.com It was first identified as an adulterant in a herbal smoking blend product being sold illegally in Japan. nih.govjst.go.jp This product was marketed as a "legal high" alternative to cannabis. dovepress.com Forensic analysis revealed that the herbal material was laced not only with this compound but also with other known synthetic cannabinoids, including JWH-122 and JWH-081, demonstrating a common practice of mixing multiple psychoactive substances in these products. nih.govjst.go.jp

Synthetic cannabinoids like this compound are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. researchgate.net They fall into one of the largest and most monitored groups of NPS globally. researchgate.netbiochimicaclinica.it The clandestine production of these substances presents a significant challenge to law enforcement and public health, as their chemical compositions can vary widely, and they are often sold without any indication of the specific compounds they contain. adf.org.au

Challenges in Analytical Detection and Identification within Forensic Laboratories

The rapid and continuous emergence of NPS like this compound poses significant challenges for forensic laboratories. brjac.com.brojp.gov One of the primary difficulties is the sheer diversity and speed at which new molecules appear, often outpacing the development and validation of corresponding analytical methods. brjac.com.brojp.gov

When this compound was first discovered, its structure was unknown, and no synthetic, chemical, or biological information had been reported. nih.govjst.go.jp Its identification required a combination of sophisticated analytical techniques. Forensic chemists utilized a multi-step approach to elucidate its structure, a common practice for characterizing novel compounds. nih.govjst.go.jp

Key Analytical Techniques Used in Identification:

Analytical TechniqueRole in Identification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Used for initial screening and separation of compounds within the herbal mixture. It provides characteristic mass spectra and fragmentation patterns that help in preliminary identification by comparing them to spectral libraries. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Complements GC-MS, particularly for less volatile or thermally unstable compounds. It provides molecular weight information and fragmentation data crucial for structural analysis. nih.govjst.go.jp
High-Resolution Mass Spectrometry (HRMS) This technique was critical for determining the exact elemental composition of the molecule. The accurate mass measurement of the protonated molecular ion at m/z 377.2233 [M+H]⁺ allowed researchers to deduce the molecular formula as C₂₄H₂₉N₂O₂. nih.govjst.go.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy Provided the definitive structural elucidation by detailing the arrangement of atoms and their connectivity within the molecule, confirming its identity as 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone. nih.govjst.go.jp

A significant hurdle in forensic analysis is the lack of certified reference materials for newly emerged NPS. brjac.com.br Without a known standard for comparison, the initial identification of a compound like this compound is considerably more complex and time-consuming. brjac.com.br Furthermore, the presence of these synthetic compounds in complex matrices like herbal mixtures requires robust extraction procedures to isolate the analytes before analysis. nih.gov

Academic Research on Chemical Classifications and Emerging Trends of Cannabimimetics

Academic research plays a crucial role in classifying new cannabimimetics and understanding emerging trends in their design. This compound is classified as a cannabimimetic phenylacetylindole, a specific structural class of synthetic cannabinoids. nih.govjst.go.jpresearchgate.net

Detailed structural analysis revealed that this compound is a structural hybrid of two previously known synthetic cannabinoids: JWH-250 and AM-2233. nih.govjst.go.jpcaymanchem.com The phenylacetyl indole (B1671886) moiety corresponds to the core structure of JWH-250, while the N-methylpiperidin-2-yl-methyl group is characteristic of AM-2233. nih.govjst.go.jp This "hybrid" design is an emerging trend in the NPS landscape, where creators combine structural motifs from different known compounds to generate novel psychoactive substances, likely in an attempt to create unique pharmacological profiles or evade chemical class-based legislation. nist.gov

A key component of academic research into these compounds is determining their pharmacological activity. Receptor binding assays were conducted to understand the interaction of this compound with cannabinoid receptors. Research found that it binds to both the CB₁ and CB₂ receptors, which is the mechanism through which it exerts its cannabis-like effects. nih.govjst.go.jp Its affinity was determined to be lower than that of JWH-250. nih.govwikipedia.org This scientific data is vital for confirming that a new substance has cannabimimetic properties and for assessing its potential psychoactivity.

Chemical and Pharmacological Profile of this compound:

PropertyDetails
IUPAC Name 2-(2-Methoxyphenyl)-1-[1-([1-methylpiperidin-2-yl]methyl)indol-3-yl]ethanone wikipedia.org
Molecular Formula C₂₄H₂₈N₂O₂ wikipedia.org
Molar Mass 376.500 g·mol⁻¹ wikipedia.org
Chemical Class Phenylacetylindole nih.govjst.go.jp
CB₁ Receptor Affinity (IC₅₀) 591 nM nih.govwikipedia.org
CB₂ Receptor Affinity (IC₅₀) 968 nM nih.govwikipedia.org
Comparative Affinity 2.3-fold lower affinity for CB₁ and 9.4-fold lower affinity for CB₂ compared to JWH-250. nih.govjst.go.jpwikipedia.org

Scientific Contributions to Legal Scheduling and Control (e.g., Schedule I Classification in the US)

Scientific research provides the foundational evidence necessary for legal scheduling and control of NPS. The process of identifying a substance, elucidating its chemical structure, and determining its pharmacological action is a direct scientific contribution to public safety and regulatory policy. nih.gov

The crucial scientific finding that informed the legal status of this compound was the confirmation of its activity as a cannabinoid receptor agonist. nih.govwikipedia.org Specifically, its binding affinity for the CB₁ receptor is the key piece of evidence demonstrating its potential for psychoactivity and abuse, as this receptor mediates the main psychoactive effects of cannabis. nih.govresearchgate.net

In the United States, this scientific evidence places the compound under the Controlled Substances Act (CSA). CB₁ receptor agonists belonging to the 3-phenylacetylindole class, such as this compound, are classified as Schedule I Controlled Substances. wikipedia.org A Schedule I classification is the most restrictive category, reserved for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. forbes.comdea.govklrd.gov

The initial report that identified this compound as a designer drug and characterized its receptor binding profile is a prime example of how forensic and academic research directly supports law enforcement and regulatory agencies. nih.govresearchgate.net This scientific work enables policymakers to make informed decisions about scheduling and controlling new and potentially harmful substances, thereby helping to mitigate public health risks. researchgate.net

Future Directions and Research Gaps

Exploration of Novel Analogues with Modified Pharmacological Profiles

A significant area of future research lies in the rational design and synthesis of novel analogues of Cannabipiperidiethanone. The goal is to systematically modify its chemical structure to investigate how these changes affect its pharmacological profile, particularly its interaction with cannabinoid receptors CB₁ and CB₂. nih.govnih.gov this compound itself is a hybrid structure of known synthetic cannabinoids, JWH-250 and AM-2233, indicating that new variations are possible. nih.govjst.go.jp

The development of new analogues could lead to compounds with more desirable therapeutic properties or reduced adverse effects. semanticscholar.org By creating a library of related compounds, researchers can screen for molecules with targeted pharmacological characteristics, potentially enhancing our understanding of the endocannabinoid system. inmedpharma.com

Key research objectives in this area include:

Synthesis of Analogues: Creating a series of new molecules by modifying the core indole (B1671886) structure, the phenylacetyl group, and the N-methylpiperidin-2-yl-methyl moiety of this compound.

Receptor Binding and Functional Assays: Evaluating the binding affinity and functional activity of these new analogues at CB₁ and CB₂ receptors to establish clear structure-activity relationships (SAR). nih.gov

Pharmacological Characterization: Assessing the in vivo effects of promising analogues in animal models to understand their broader physiological and behavioral impacts.

Deeper Understanding of Structure-Metabolism Relationships for Predictive Toxicology

A critical research gap is the lack of information on the metabolism of this compound. Understanding how the human body processes this compound is essential for predicting its toxicity and identifying reliable biomarkers for consumption in clinical and forensic settings. nih.gov Research on other synthetic cannabinoids has shown that metabolites can be more active or toxic than the parent compound.

Systematic studies on structurally related SCRAs are necessary to establish clear structure-metabolism relationships (SMRs). nih.govdundee.ac.uk This knowledge would allow toxicologists to predict the metabolic pathways of newly emerging analogues of this compound, facilitating a more proactive response to public health threats.

Future research should focus on:

In Vitro Metabolism Studies: Using human liver microsomes and hepatocytes to identify the primary phase I and phase II metabolites of this compound. nih.gov

Metabolite Identification: Employing high-resolution mass spectrometry to elucidate the chemical structures of the metabolites formed. dundee.ac.uk

Table 2: Common Metabolic Pathways for Phenylacetylindole Synthetic Cannabinoids

Metabolic Reaction Description Relevance to Predictive Toxicology
Phase I
Hydroxylation Addition of a hydroxyl (-OH) group, often on the indole ring or alkyl side chain. Can produce active metabolites; a primary target for biomarker identification.
N-Dealkylation Removal of the alkyl group from the nitrogen atom of the indole or piperidine (B6355638) ring. Often results in a major metabolite that can be detected in biological samples.
Ester/Amide Hydrolysis Cleavage of ester or amide bonds present in some analogues. A predominant pathway for certain SCRA classes, leading to rapid inactivation or formation of new active compounds. nih.gov
Dihydrodiol Formation Addition of two hydroxyl groups across a double bond, particularly on unsaturated side chains. A significant pathway for SCRAs with alkenyl tails, creating unique metabolic signatures. dundee.ac.uk
Phase II

Refinement of Analytical Detection Methods for Broader Screening

The rapid emergence of new synthetic cannabinoids necessitates the continuous development and refinement of analytical methods for their detection. nih.govresearchgate.net While initial identification of this compound was achieved using techniques like GC-MS and LC-MS, broader screening methods are needed for routine forensic and clinical analysis. nih.govjst.go.jp

Current challenges include the sheer number of novel psychoactive substances, their often low concentrations in biological samples, and the constant structural modifications designed to evade detection. d-nb.info Future efforts should aim to create more comprehensive and adaptable screening platforms.

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): Expanding the use of HRMS techniques like LC-QTOF-MS for the untargeted screening of known and unknown synthetic cannabinoids and their metabolites. nih.govnih.gov

Immunochemical Assays: Developing more specific and cross-reactive immunoassays that can detect entire classes of synthetic cannabinoids, including phenylacetylindoles like this compound. nih.gov

Standardized Methodologies: Establishing standardized and validated analytical protocols across different laboratories to ensure consistency and reliability in detection and quantification. cannabissciencetech.com

Table 3: Comparison of Analytical Methods for Synthetic Cannabinoid Detection

Method Principle Advantages Limitations
Screening Methods
Immunoassays (e.g., ELISA) Antibody-based detection of specific chemical structures. Rapid, cost-effective, suitable for high-throughput screening. nih.gov Potential for cross-reactivity or lack of detection for new analogues. d-nb.info
Colorimetric Tests Chemical reagents that change color in the presence of certain functional groups. Simple, fast, and can be used in field testing. nih.gov Low specificity and sensitivity; not suitable for complex mixtures.
Confirmatory Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on volatility, followed by mass-based identification. High sensitivity and specificity; established libraries for known compounds. May require chemical derivatization for certain cannabinoids. cannabissciencetech.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds in the liquid phase before mass analysis. Excellent for analyzing parent compounds and their metabolites without derivatization. nih.govcannabissciencetech.com Can be more expensive and requires skilled operators. cannabissciencetech.com

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling offer powerful tools for accelerating research into this compound and its analogues. nih.gov These in silico methods can predict the properties of new compounds before they are synthesized, saving time and resources. openmedicinalchemistryjournal.com By simulating the interaction between a ligand and its receptor at the molecular level, researchers can rationally design new molecules with specific desired characteristics. patsnap.com

The application of these techniques can guide the synthesis of analogues with improved safety profiles or help predict the metabolic fate and potential toxicity of new structures. mdpi.com

Future computational research should include:

Molecular Docking: Simulating the binding of this compound and its potential analogues to the CB₁ and CB₂ receptors to predict their binding affinity and orientation. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

Virtual Screening: Using computational methods to search large chemical libraries for molecules that are likely to bind to cannabinoid receptors, identifying novel scaffolds for future development. nih.govopenmedicinalchemistryjournal.com

Molecular Dynamics Simulations: Simulating the movement of the receptor-ligand complex over time to understand the stability of the interaction and the conformational changes involved. patsnap.com

Table 4: Application of Computational Methods in this compound Research

Computational Method Application Expected Outcome
Molecular Modeling Visualization and analysis of the 3D structure of this compound and its receptor binding sites. A better understanding of the structural features required for receptor interaction. patsnap.com
Molecular Docking Predicting the preferred binding mode and affinity of novel analogues to CB₁ and CB₂ receptors. Prioritization of synthetic targets with desired receptor profiles. openmedicinalchemistryjournal.com
Virtual Screening Identifying new potential cannabinoid ligands from large compound databases. Discovery of novel chemical scaffolds for further development. nih.gov
De Novo Design Generating entirely new molecular structures with desired pharmacological properties from scratch. Creation of innovative compounds with potentially improved therapeutic indices. openmedicinalchemistryjournal.com

Table of Compound Names

Compound Name Abbreviation/Synonym
This compound CPE, 1-(N-methylpiperidin-2-ylmethyl)-3-(2-methoxyphenylacetyl)indole
JWH-081 1-pentyl-3-(1-(4-methoxynaphthoyl))indole
JWH-122 1-pentyl-3-(4-methyl-1-naphthoyl)indole
JWH-250 1-pentyl-3-(2-methoxyphenylacetyl)indole
AM-2233 1-[(N-methylpiperidin-2-yl)methyl]-3-(2-iodobenzoyl)indole
HU-210 (6aR,10aR)-9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
QUPIC N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide
AB-CHMINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
5F-MDMB-PICA methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
5F-EDMB-PICA ethyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
MDMB-4en-PINACA methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
ADB-4en-PINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide
MMB-4en-PINACA methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)-3-methylbutanoate
EMB-4en-PICA ethyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3-methylbutanoate
AB-4en-PICA (S)-N-(1-amino-1-oxopropan-2-yl)-1-(pent-4-en-1-yl)-1H-indole-3-carboxamide
ADB-4en-PICA (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indole-3-carboxamide

Q & A

Q. How can researchers mitigate bias in retrospective analyses of this compound-related adverse events?

  • Answer : Use propensity score matching to balance confounders (e.g., polydrug use). Sensitivity analyses test robustness against unmeasured variables. Transparent reporting (STROBE guidelines) minimizes selection bias. Independent adjudication committees verify causality assessments (WHO-UMC criteria) .

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